1-(2-Aminoethyl)-3-phenylurea hydrochloride
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Overview
Description
Scientific Research Applications
Subheading Antihypertensive Effects in Animal Models
A study conducted by Tilley et al. (1980) on the antihypertensive properties of 1-(2-aminoethyl)-3-phenylurea derivatives demonstrated potent oral antihypertensive activity in hypertensive rat models and renal hypertensive dogs. This compound, particularly the 2,6-dichlorophenyl analogue, also exhibited sedative effects with marked species specificity (Tilley et al., 1980).
Environmental Applications
Subheading Solid-Phase Extraction and Preconcentration of Sc(III)
Zhifeng Tu et al. (2010) developed a method using 1-(2-aminoethyl)-3-phenylurea-modified silica gel for the solid-phase extraction and preconcentration of trace Sc(III) from environmental samples. This method was successfully applied to environmental samples, showing its utility in trace element analysis (Zhifeng Tu et al., 2010).
Host-Guest Chemistry
Subheading Anion and Organic Ion Pair Recognition
Alexandre S. Miranda et al. (2019) synthesized bidentate dihomooxacalix[4]arene receptors with 1-(2-aminoethyl)-3-phenylurea and evaluated their binding affinity toward various anions. These receptors were also effective in recognizing organic ion pairs, showcasing their potential in host-guest chemistry applications (Miranda et al., 2019).
Water Treatment
Subheading Transformation during Drinking Water Disinfection
S. Chusaksri et al. (2012) investigated the transformation of phenylurea compounds, including 1-(2-aminoethyl)-3-phenylurea, during drinking water treatment with aqueous chlorine. Their research provides insights into the transformation processes of these compounds in water treatment systems (Chusaksri et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminoethyl)-3-phenylurea hydrochloride is the dopamine receptors , specifically the D1, D2, D3, D4, and D5 receptors . Dopamine is a neuromodulatory molecule that plays several important roles in cells. It is an organic chemical of the catecholamine and phenethylamine families .
Biochemical Pathways
One of these pathways plays a major role in the motivational component of reward-motivated behavior . Other dopamine pathways are involved in motor control and in controlling the release of various hormones .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to dopamine , it may interact with enzymes, proteins, and other biomolecules in a similar manner. Dopamine, for instance, is known to interact with various enzymes such as tyrosine hydroxylase in its biosynthesis .
Cellular Effects
Given its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like many chemical compounds, its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Like many compounds, its effects may vary with dosage, potentially exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Given its structural similarity to dopamine, it may be involved in similar metabolic pathways .
Transport and Distribution
Like many compounds, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
properties
IUPAC Name |
1-(2-aminoethyl)-3-phenylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGONGSVMPIXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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